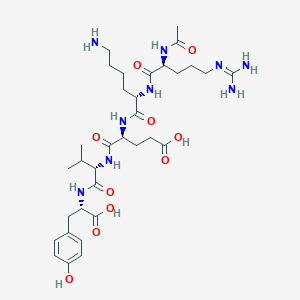![molecular formula C11H19N B053439 Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) CAS No. 112466-20-3](/img/structure/B53439.png)
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) is a cyclic amine compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is not fully understood. However, it is believed that this compound acts on the central nervous system by binding to specific receptors. This binding results in the modulation of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been shown to have various biochemical and physiological effects. This compound has been shown to have an impact on the release of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to have an impact on neuronal activity, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has several advantages and limitations for lab experiments. One advantage is that this compound has a unique structure, making it an interesting compound to study. Additionally, this compound has been shown to have an impact on the central nervous system, making it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to study.
Zukünftige Richtungen
There are several potential future directions for the study of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)). One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound could be studied further to gain a better understanding of its mechanism of action and potential uses in the treatment of neurological disorders. Finally, this compound could be studied in combination with other compounds to determine potential synergistic effects.
Conclusion:
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is a cyclic amine compound that has gained significant attention in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. While the mechanism of action of this compound is not fully understood, it has the potential to be used in the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis method for Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) involves the reaction of cyclohexanone with diethylamine in the presence of lithium aluminum hydride. This reaction results in the formation of a cyclic amine compound with a unique structure.
Wissenschaftliche Forschungsanwendungen
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been studied for its potential use in scientific research. This compound has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. Additionally, this compound has been studied for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
112466-20-3 |
|---|---|
Produktname |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
(1R,2S,3R,4R,6R)-N,1-diethyltricyclo[2.2.1.02,6]heptan-3-amine |
InChI |
InChI=1S/C11H19N/c1-3-11-6-7-5-8(11)9(11)10(7)12-4-2/h7-10,12H,3-6H2,1-2H3/t7-,8-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
JXABZUKPGATLHK-ISUQUUIWSA-N |
Isomerische SMILES |
CC[C@@]12C[C@H]3C[C@@H]1[C@@H]2[C@@H]3NCC |
SMILES |
CCC12CC3CC1C2C3NCC |
Kanonische SMILES |
CCC12CC3CC1C2C3NCC |
Synonyme |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)



![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


